Introduction: Unveiling a Versatile Synthetic Scaffold
Introduction: Unveiling a Versatile Synthetic Scaffold
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-(Benzylamino)butan-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
4-(Benzylamino)butan-2-one is a β-amino ketone that, while not extensively documented as a standalone agent in current literature, represents a molecule of significant interest for synthetic and medicinal chemistry. Its structure combines a reactive ketone, a secondary amine, and a benzyl group—motifs that are prevalent in a wide array of pharmacologically active compounds. The benzylamine moiety is a known feature in molecules that interact with monoamine transporters and receptors, while the β-amino ketone framework serves as a versatile precursor for the synthesis of more complex heterocyclic systems and chiral amino alcohols.[1]
This guide, written from the perspective of a Senior Application Scientist, aims to consolidate the known and predicted chemical properties of 4-(Benzylamino)butan-2-one. In the absence of extensive dedicated studies, we will apply established principles of organic chemistry and draw insights from structurally analogous compounds to provide a robust technical overview. We will delve into its synthesis, spectroscopic signature, reactivity, and potential as a foundational building block in drug discovery pipelines, offering both theoretical understanding and practical, field-proven insights.
Section 1: Core Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is the cornerstone of its application in research and development. The following table summarizes the key identifiers and computed properties for 4-(Benzylamino)butan-2-one.
| Property | Value | Source |
| CAS Number | 46231-21-4 | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| SMILES | CC(=O)CCNCC1=CC=CC=C=1 | [2] |
| IUPAC Name | 4-(benzylamino)butan-2-one | - |
| XLogP3 (Predicted) | 1.7 | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 29.1 Ų | [5] |
Section 2: Synthesis and Mechanistic Insights
The most logical and efficient pathway to 4-(Benzylamino)butan-2-one is through reductive amination, a cornerstone reaction in medicinal chemistry for its high fidelity and operational simplicity.[6] This approach involves the condensation of an amine with a carbonyl compound to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds by the nucleophilic attack of benzylamine on the carbonyl carbon of a suitable four-carbon ketone precursor, such as 4-hydroxybutan-2-one. The resulting hemiaminal intermediate readily dehydrates to form a transient iminium ion. A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the final secondary amine product.[6] The choice of these reducing agents is critical; they are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine (iminium ion), thus driving the reaction to completion.[6]
An alternative, though potentially less controlled, method involves the Michael addition of benzylamine to methyl vinyl ketone.
Caption: Proposed synthetic workflow for 4-(Benzylamino)butan-2-one.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system designed for high yield and purity. Progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
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Reaction Setup: To a solution of 4-hydroxybutan-2-one (1.0 eq) in methanol (MeOH), add benzylamine (1.0 eq). Stir the mixture at room temperature.
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Iminium Formation: Add a catalytic amount of acetic acid (AcOH) to facilitate the formation of the iminium ion intermediate. Stir for 1-2 hours at room temperature. The causality here is that protonation of the hemiaminal intermediate's hydroxyl group makes it a better leaving group (water), accelerating dehydration.
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Reduction: Cool the reaction mixture in an ice bath to 0°C. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. The low temperature controls the exothermicity of the reduction.
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Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for the disappearance of starting materials by TLC.
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Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to neutralize any remaining reducing agent. Stir for 30 minutes.
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Basification & Extraction: Basify the mixture with 2M NaOH to pH ~10. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane. The pH adjustment is crucial to ensure the amine product is in its free base form, maximizing its solubility in the organic phase.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure 4-(benzylamino)butan-2-one.
Section 3: Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following sections predict the key spectroscopic features based on the molecule's functional groups.
Infrared (IR) Spectroscopy
The IR spectrum provides a diagnostic fingerprint of the functional groups present. For butan-2-one, a strong, sharp absorption band for the C=O stretch is expected around 1715 cm⁻¹.[7][8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3300-3500 | Medium, broad | Characteristic of a secondary amine. |
| Aromatic C-H Stretch | 3000-3100 | Medium | Indicates the presence of the benzyl group. |
| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong | From the butanone backbone and benzylic CH₂. |
| C=O Stretch (Ketone) | ~1715 | Strong, sharp | The most prominent peak in the spectrum.[9] |
| C=C Stretch (Aromatic) | 1450-1600 | Medium | Multiple bands are expected for the phenyl ring. |
| N-H Bend | 1550-1650 | Medium | Can sometimes overlap with aromatic C=C stretches. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Predicted Spectrum: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent electron-withdrawing groups like the carbonyl and the phenyl ring.
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| -C(=O)C H₃ | ~2.1 | Singlet (s) | 3H |
| -C(=O)C H₂- | ~2.8 | Triplet (t) | 2H |
| -CH₂N HC H₂- | ~2.6 | Triplet (t) | 2H |
| -N H- | 1.5-2.5 | Broad Singlet (br s) | 1H |
| -NHC H₂Ph | ~3.7 | Singlet (s) | 2H |
| Aromatic Protons | 7.2-7.4 | Multiplet (m) | 5H |
¹³C NMR Predicted Spectrum:
| Carbon Assignment | Predicted Shift (ppm) |
| -C(=O)C H₃ | ~30 |
| -C (=O)CH₂- | ~47 |
| -CH₂ NHCH₂- | ~40 |
| -NH CH₂Ph | ~54 |
| Aromatic Carbons | 127-139 |
| -C =O | ~209 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely cause predictable fragmentation of the molecule, which is crucial for structural confirmation.
Caption: Predicted major fragmentation pathways for 4-(Benzylamino)butan-2-one.
Predicted Major Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 177 | [M]⁺˙ | Molecular Ion |
| 162 | [M - CH₃]⁺ | Alpha-cleavage of the methyl group adjacent to the carbonyl. |
| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-N bond, forming the stable tropylium cation. This is a hallmark of benzyl-containing compounds. |
| 86 | [M - C₇H₇]⁺ | Loss of the benzyl group as a radical. |
| 43 | [CH₃CO]⁺ | Alpha-cleavage yielding the acylium ion.[10] |
Section 4: Chemical Reactivity and Derivatization Potential
The trifunctional nature of 4-(benzylamino)butan-2-one makes it a highly versatile intermediate for building molecular complexity. Its reactivity can be selectively targeted at the amine, the ketone, or the aromatic ring.
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Reactions at the Amine: The secondary amine is nucleophilic and can undergo a variety of transformations.
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N-Acylation/N-Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides provides access to a wide range of amides and sulfonamides, respectively. This is a common strategy in drug development to modulate properties like cell permeability and target binding.
-
Further N-Alkylation: A second reductive amination or direct alkylation can be performed to yield tertiary amines.
-
-
Reactions at the Ketone: The carbonyl group is electrophilic and can be targeted by nucleophiles or reduced.
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Reduction: Reduction of the ketone with agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 4-(benzylamino)butan-2-ol. This introduces a new chiral center and a hydrogen bond donor, significantly altering the molecule's polarity and potential biological interactions.
-
Grignard/Organolithium Addition: Addition of organometallic reagents creates tertiary alcohols, enabling the extension of the carbon skeleton.
-
-
Reactions involving both functional groups:
-
Pictet-Spengler Reaction: Intramolecular cyclization reactions can be envisioned to form heterocyclic scaffolds, which are privileged structures in medicinal chemistry.
-
Caption: Potential derivatization pathways from the core scaffold.
Section 5: Applications in Medicinal Chemistry and Drug Development
While direct biological data for 4-(benzylamino)butan-2-one is scarce, its structural components suggest significant potential as a scaffold for generating compound libraries for screening.
-
Scaffold for Privileged Structures: The β-amino ketone motif is a precursor to many biologically active molecules, including amino alcohols and various heterocyclic systems. The presence of the benzyl group provides a handle for exploring interactions within hydrophobic pockets of enzyme active sites or receptors.
-
Intermediate for Analog Synthesis: This compound is an ideal starting point for structure-activity relationship (SAR) studies. Each part of the molecule—the benzyl ring, the amine, and the ketone—can be systematically modified to probe the chemical space around a biological target. For example, substituents can be added to the phenyl ring to modulate electronic and steric properties.
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Fragment-Based Drug Discovery (FBDD): The benzylamine and methyl ketone fragments are common in known drugs. As a combined entity, this molecule could serve as a more advanced starting point in a fragment-based design campaign.
Conclusion
4-(Benzylamino)butan-2-one emerges not as a compound with a well-defined biological role, but as a versatile and valuable chemical intermediate poised for application in research and drug development. Its straightforward synthesis via reductive amination, coupled with a rich and predictable reactivity profile, makes it an attractive starting point for the creation of diverse chemical libraries. The predictable spectroscopic signature allows for its confident identification and characterization. For scientists and researchers, 4-(benzylamino)butan-2-one represents a readily accessible scaffold, rich with potential for derivatization and the exploration of new chemical entities with therapeutic promise.
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